2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that features a combination of several functional groups, including a piperazine ring, an imidazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The process may include:
Formation of the Piperazine Derivative: This step involves the reaction of piperazine with 2-chlorobenzenesulfonyl chloride under basic conditions to form the piperazine derivative.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Formation of the Triazine Ring: The triazine ring is typically formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Assembly of the Final Compound: The final step involves the coupling of the piperazine derivative, imidazole, and triazine components under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
2-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN8O3S/c21-16-3-1-2-4-17(16)33(30,31)29-9-7-26(8-10-29)18-23-19(27-11-13-32-14-12-27)25-20(24-18)28-6-5-22-15-28/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWDWJGISBROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)S(=O)(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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